![molecular formula C14H15NO B2685486 3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine CAS No. 230962-39-7](/img/structure/B2685486.png)

3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine

Descripción general

Descripción

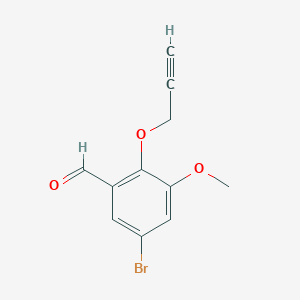

The compound is a derivative of biphenyl, which is a type of organic compound that contains two phenyl rings . The “3’-Methoxy-2-methyl” part suggests that a methoxy group (OCH3) and a methyl group (CH3) are attached to the biphenyl core .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of 2-Methoxybiphenyl, given the presence of the biphenyl core and the methoxy group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of related compounds, such as 2-Methoxybiphenyl .Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activities

3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine has been studied for its potential in chemical synthesis, particularly in the creation of compounds with significant biological activities. For example, Georgiadis (1976) investigated the Michael type addition of an amine to synthesize derivatives showing antimicrobial activity and enhanced action as coccidiostats, providing protection against Eimeria tenella when administered to chickens (Georgiadis, 1976). This demonstrates its utility in developing antimicrobial and anticoccidial agents.

Electronic and Optical Properties

In the realm of material science, the compound has been involved in studies concerning its electronic and optical properties. Barlow et al. (2005) explored the intervalence charge-transfer (IVCT) in derivatives, revealing insights into the electronic coupling in mixed-valence monocations, which are critical for understanding the electronic properties of materials (Barlow et al., 2005). This kind of research is pivotal for the development of electronic devices and materials with specific optical characteristics.

Antimicrobial Applications

The synthesis and exploration of new derivatives for antimicrobial activities continue to be a significant area of research. Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). This highlights the compound's role in developing new antimicrobial agents.

Antioxidant and Anti-stress Properties

The electrochemical synthesis approach has been employed to create novel derivatives with potential anti-stress oxidative properties, as explored by Largeron and Fleury (1998). They utilized a starting material closely related to this compound to produce 8-amino-1,4-benzoxazine derivatives, showcasing the method's efficiency in generating compounds with desirable biological activities (Largeron & Fleury, 1998).

Corrosion Inhibition

The application extends to the field of corrosion inhibition, where derivatives have shown effectiveness in protecting mild steel in HCl medium, indicating its potential in industrial applications to prevent metal corrosion (Boughoues et al., 2020). This research demonstrates the compound's versatility and its derivatives' utility in various industrial processes.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-(3-methoxyphenyl)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-8-12(15)6-7-14(10)11-4-3-5-13(9-11)16-2/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBULYSOVXVHCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2685412.png)

![1-methyl-8-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2685416.png)

![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenoxypropanamide](/img/structure/B2685417.png)

![N,6-dimethyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2685418.png)

![2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide](/img/structure/B2685419.png)

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2685420.png)